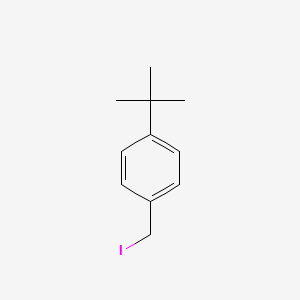
4-t-Butylbenzyliodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-t-Butylbenzyliodide is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl iodide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butylbenzyliodide typically involves the iodination of 4-t-Butylbenzyl alcohol or 4-t-Butylbenzyl chloride. One common method is the reaction of 4-t-Butylbenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride ion with an iodide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors has been reported to enhance the efficiency of such reactions .
化学反応の分析
Types of Reactions: 4-t-Butylbenzyliodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield 4-t-Butylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: 4-t-Butylbenzaldehyde or 4-t-Butylbenzoic acid.
Reduction: 4-t-Butylbenzyl alcohol.
科学的研究の応用
4-t-Butylbenzyliodide is utilized in several scientific research applications, including:
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-t-Butylbenzyliodide in chemical reactions involves the formation of a reactive benzyl cation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
- 4-t-Butylbenzyl chloride
- 4-t-Butylbenzyl bromide
- 4-t-Butylbenzyl alcohol
Comparison: 4-t-Butylbenzyliodide is unique due to the presence of the iodide ion, which is a better leaving group compared to chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical transformations.
特性
分子式 |
C11H15I |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
1-tert-butyl-4-(iodomethyl)benzene |
InChI |
InChI=1S/C11H15I/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 |
InChIキー |
LCMNEJVNTAHRTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



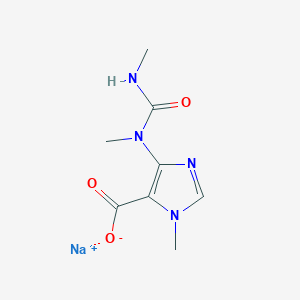

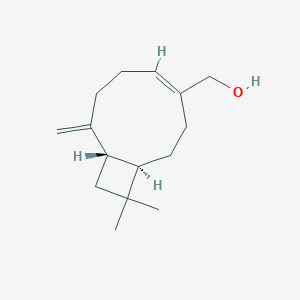
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
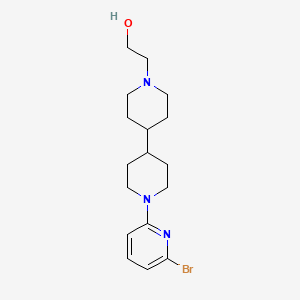

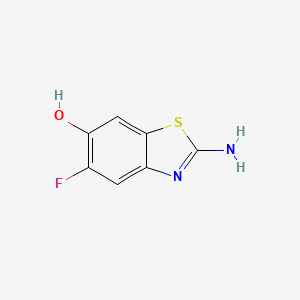
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
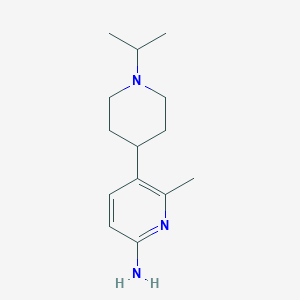
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
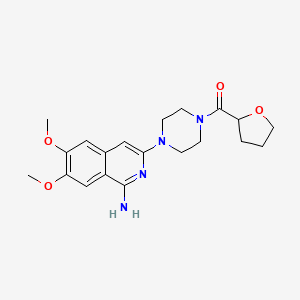
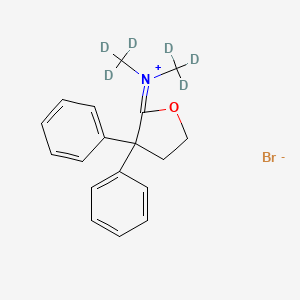
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
